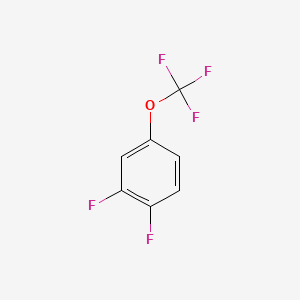

1,2-Difluoro-4-(trifluoromethoxy)benzene

Descripción

Significance of Organofluorine Chemistry in Advanced Synthetic Transformations

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become indispensable in modern science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the C-F bond, impart profound effects on the molecules that contain it. These effects include increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which are highly desirable in medicinal chemistry and materials science. researchgate.netjmu.edu Consequently, a significant portion of new pharmaceuticals and agrochemicals entering the market contain at least one fluorine atom. researchgate.net The development of novel and efficient methods for introducing fluorine and fluorinated groups into organic scaffolds remains an active and vital area of research. nih.gov

Contextualizing 1,2-Difluoro-4-(trifluoromethoxy)benzene within the Field of Polyfluorinated Arenes

Polyfluorinated arenes, aromatic rings bearing multiple fluorine atoms or fluorinated substituents, are a critical subclass of organofluorine compounds. The presence of multiple fluorine atoms can lead to unique electronic properties and reactivity patterns. This compound, with its distinct substitution pattern of two adjacent fluorine atoms and a trifluoromethoxy group, is a prime example of a polyfluorinated arene. This specific arrangement of fluorine substituents creates a unique electronic environment on the benzene (B151609) ring, influencing its reactivity and making it a valuable synthon for the construction of more complex molecules. Its structural isomer, 1,4-Difluoro-2-(trifluoromethyl)benzene, has been used as a model compound to study the reactivity of related molecules. biosynth.com

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving this compound, also known by its synonym 3,4-Difluorobenzotrifluoride, has primarily focused on its utility as a versatile building block in organic synthesis. Investigations have explored its reactivity in various chemical transformations to create more complex molecules with potential applications in several key areas.

One significant research trajectory is its use as a precursor for synthesizing novel liquid crystals. biointerfaceresearch.comfigshare.com The unique dielectric properties imparted by the fluorine atoms and the trifluoromethoxy group are of particular interest for the development of advanced display technologies.

Another major area of investigation is its application in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. researchgate.netchemimpex.com The presence of the difluoro and trifluoromethoxy groups can enhance the efficacy and metabolic stability of potential drug candidates and pesticides. For instance, related difluorinated compounds are key intermediates in the synthesis of various pharmaceuticals. chemimpex.com

Furthermore, the reactivity of the C-F bonds and the aromatic ring itself in this compound is a subject of study for developing new synthetic methodologies. The selective functionalization of such polyfluorinated arenes is a challenge, and understanding the reactivity of this compound contributes to the broader field of organofluorine chemistry.

Physicochemical and Spectroscopic Data of this compound

Below are tables detailing the key physical, chemical, and spectroscopic properties of this compound, which are essential for its handling, characterization, and application in research.

Table 1: General and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 32137-19-2 |

| Molecular Formula | C₇H₃F₅O |

| Molecular Weight | 202.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 102-103 °C |

| Density | Approximately 1.45 g/cm³ |

| Solubility | Insoluble in water, soluble in common organic solvents |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Complex multiplets in the aromatic region. |

| ¹⁹F NMR | Signals corresponding to the two aromatic fluorine atoms and the trifluoromethoxy group. |

| ¹³C NMR | Resonances for the seven carbon atoms, with characteristic C-F couplings. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Strong absorption bands corresponding to C-F and C-O stretching vibrations. |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWOBFYWVKAXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699635 | |

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158178-35-9 | |

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Difluoro 4 Trifluoromethoxy Benzene and Its Precursors

Strategies for the Introduction of Fluorine Atoms onto Aromatic Rings

The regioselective installation of fluorine onto an aromatic nucleus is a fundamental challenge in organofluorine chemistry. Several robust methods have been developed, each with distinct advantages depending on the substrate and desired substitution pattern.

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom into an aromatic ring by converting a primary aromatic amine into an aryl fluoride (B91410). wikipedia.org The process involves two main steps: the diazotization of an aniline (B41778) derivative in the presence of fluoroboric acid (HBF₄) to form an isolable diazonium tetrafluoroborate (B81430) salt, followed by the thermal decomposition of this salt to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orggoogle.com The synthesis of 1,2-difluorobenzene (B135520), a key precursor, can be achieved starting from 2-fluoroaniline (B146934) through this method. wikipedia.org

The traditional Balz-Schiemann reaction, while effective, can be hindered by safety concerns related to the isolation and handling of dry diazonium salts and sometimes provides modest yields. wikipedia.orggoogle.com To address these limitations, modern adaptations have been developed. These include:

Alternative Counterions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborates can improve yields for certain substrates. wikipedia.org

In Situ Decomposition: Conducting the diazotization in liquid hydrogen fluoride (HF) allows for the direct formation of an arenediazonium fluoride, which can be decomposed in situ without isolation. wikipedia.orgthieme-connect.de

Photochemical Decomposition: The use of photochemistry offers a milder alternative to thermal decomposition. A photochemically induced fluorodediazoniation of the diazonium salt, generated in situ using HF/pyridine, has been shown to produce a cleaner reaction profile and high product selectivity for the synthesis of 1,2-difluorobenzene. acs.orgseqens.com Employing a high-power 365 nm LED in a continuous flow reactor can significantly enhance reaction efficiency, achieving high conversion within minutes. acs.orgseqens.com

Continuous Flow Technology: Modern processes increasingly utilize continuous flow reactors for both the diazotization and decomposition steps. acs.orgresearchgate.net This approach enhances safety by minimizing the accumulation of unstable diazonium intermediates and allows for better control over reaction parameters, leading to improved yields and scalability. acs.orgresearchgate.net

| Starting Material | Reaction Type | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoroaniline | Classic Balz-Schiemann | 1. HNO₂, HBF₄; 2. Heat | 1,2-Difluorobenzene | Not specified | wikipedia.org |

| m-Phenylenediamine | Double Diazotization (Balz-Schiemann) | 1. NaNO₂, HBF₄; 2. Heat | 1,3-Difluorobenzene | 31% | google.com |

| 2-Fluoroaniline | Photochemical Balz-Schiemann (Flow) | NaNO₂, HF/pyridine, 365 nm LED | 1,2-Difluorobenzene | >95% selectivity | acs.orgseqens.com |

| Aromatic Amines | Modified Diazotization | [NO]SbF₆ | Aryl Fluorides | Improved yields | wikipedia.org |

The Halogen Exchange (Halex) reaction is an industrial process used to synthesize aryl fluorides by displacing other halogens, most commonly chlorine, from an aromatic ring. wikipedia.orgchemtube3d.com The reaction typically involves heating the aromatic chloride with an anhydrous alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at high temperatures (150-250 °C). wikipedia.orggoogle.com

This method is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the departing halogen. wikipedia.org For the synthesis of precursors like 1,2-difluorobenzene, a potential route involves the Halex reaction starting from 1,2-dichlorobenzene, although this requires forcing conditions due to the lack of strong activating groups. acs.org The process is complementary to the Balz-Schiemann reaction for producing aryl fluorides. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is the underlying mechanism for the Halex reaction and a broader strategy for introducing nucleophiles to an aromatic ring. chemtube3d.comwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, a nucleophile (in this case, a fluoride ion) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For SNAr to occur, the aromatic ring must be rendered electron-deficient, which is typically achieved by having one or more strong electron-withdrawing groups (such as -NO₂ or -CN) at positions ortho and/or para to the leaving group. wikipedia.orgpressbooks.pubmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy for the first, rate-determining step. pressbooks.pubmasterorganicchemistry.com Interestingly, in the context of SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step. masterorganicchemistry.com

Synthesis of the Trifluoromethoxy Group (OCF₃) in Aromatic Systems

The trifluoromethoxy (OCF₃) group imparts unique properties, including high lipophilicity and metabolic stability, making its inclusion in molecules highly desirable. rsc.orgacs.org However, its synthesis is challenging due to the instability of the trifluoromethoxide anion (⁻OCF₃). nih.govresearchgate.net

Nucleophilic trifluoromethoxylation involves reagents that can deliver the ⁻OCF₃ species or a synthetic equivalent to an electrophilic substrate. nih.gov Classical reagents like silver(I) trifluoromethoxide (AgOCF₃) and tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) are effective but can be thermally unstable or difficult to handle. acs.orgbeilstein-journals.org

Recent research has focused on developing more stable, user-friendly reagents. acs.orgresearchgate.net These "precursor" reagents release the trifluoromethoxide anion under specific activation conditions.

| Reagent Name | Structure/Formula | Key Features | Reference |

|---|---|---|---|

| Trifluoromethyl Triflate (TFMT) | CF₃SO₃CF₃ | Stable liquid, can act as a bifunctional reagent to activate a substrate and deliver OCF₃. | rsc.orgrsc.org |

| N-Trifluoromethoxyphthalimide (Phth-OCF₃) | Phth-OCF₃ | A shelf-stable solid that releases OCF₃ anion under mild conditions with an activator like Et₄NI. | acs.org |

| 2,4-dinitro-trifluoromethoxybenzene (DNTFB) | C₇H₃F₃N₂O₅ | Used to perform nucleophilic trifluoromethoxylation on various substrates. | researchgate.net |

| Tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) | [(CH₃)₂N]₃S⁺ OCF₃⁻ | Effective OCF₃-transfer reagent, but must be prepared at low temperatures. | beilstein-journals.org |

The mechanism of these reactions typically involves the nucleophilic attack of the generated trifluoromethoxide on a suitable electrophile. For aromatic systems, this could be an aryl halide activated for SNAr or a diazonium salt. For instance, the synthesis of heteroaromatic trifluoromethyl ethers has been achieved by reacting the corresponding N-oxides with trifluoromethyl triflate (TFMT). rsc.orgrsc.org In this process, TFMT first activates the N-oxide, making the heterocyclic ring more electrophilic, and then serves as the source of the trifluoromethoxide nucleophile. rsc.orgrsc.org

An alternative pathway to aryl trifluoromethyl ethers involves deoxyfluorination, which converts a carbon-oxygen double bond or its equivalent into a difluoromethylene group. These methods typically start from phenols, which are converted into a suitable intermediate before fluorination. mdpi.com

Two prominent deoxyfluorination strategies are:

Deoxyfluorination of Aryl Fluoroformates: This method involves reacting a phenol (B47542) with fluorophosgene (COF₂) to form an aryl fluoroformate intermediate. This intermediate is then treated with sulfur tetrafluoride (SF₄), often with a catalytic amount of hydrogen fluoride, at elevated temperatures (160–175 °C) to produce the aryl trifluoromethyl ether. mdpi.com This method tolerates various functional groups, including halogens and nitro groups. mdpi.com

Oxidative Desulfurization-Fluorination of Xanthates: This is a versatile method applicable to both aromatic and aliphatic trifluoromethyl ethers. mdpi.com A phenol is first converted into its corresponding xanthate. Subsequent treatment with an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride source like the pyridine-HF complex (Olah's reagent) achieves the oxidative desulfurization-fluorination, yielding the desired trifluoromethyl ether in good yields. researchgate.netmdpi.com

| Strategy | Starting Material | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Deoxyfluorination of Fluoroformates | Phenols | 1. COF₂; 2. SF₄, HF (cat.) | Aryl Fluoroformates | Aryl Trifluoromethyl Ethers | mdpi.com |

| Oxidative Desulfurization-Fluorination | Phenols | 1. Base, CS₂, Alkyl Halide; 2. DBH, Pyridine-HF | Xanthates | Aryl Trifluoromethyl Ethers | researchgate.netmdpi.com |

Metal-Catalyzed and Metal-Free Approaches to Aromatic Trifluoromethoxy Ethers

The introduction of the trifluoromethoxy (OCF₃) group onto an aromatic ring is a critical step in the synthesis of the target molecule. Both metal-catalyzed and metal-free methods have been developed for the formation of aryl trifluoromethyl ethers. nih.gov

Metal-Catalyzed Approaches: Transition metal catalysis, particularly with copper and palladium, has been instrumental in trifluoromethoxylation reactions. nih.gov These methods often involve the coupling of an aryl halide or boronic acid with a trifluoromethoxide source. Photoredox catalysis has also emerged as a powerful tool for these transformations under mild conditions. nih.gov For instance, palladium-catalyzed systems can facilitate the defluorinative functionalization of trifluoromethylarenes to generate valuable difluoromethyl motifs. acs.org

Metal-Free Approaches: Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions, such as the reaction of phenols with carbon tetrachloride and hydrogen fluoride. beilstein-journals.org A notable early method developed by L. Yagupol'skii involved the chlorination of anisoles followed by a fluorination step using antimony trifluoride. beilstein-journals.org More recent metal-free strategies include oxidative desulfurization-fluorination of dithiocarbonates and the use of hypervalent iodine reagents to deliver the OCF₃ group. beilstein-journals.org A novel metal-free strategy involves a DBU-promoted tandem cycloaromatization reaction of dicyanoalkenes and fluorinated sulfinyl imines to produce trifluoromethyl arenes. rsc.org

The table below summarizes key aspects of different trifluoromethoxylation approaches.

| Method Type | Catalyst/Reagent | Precursor Type | General Conditions | Reference |

| Metal-Free Halogen Exchange | SbF₃/SbCl₅ or HF | Aryl trichloromethyl ethers | High temperature | beilstein-journals.org |

| Metal-Free In Situ Cl/F Exchange | CCl₄ / HF / BF₃ (cat.) | Phenols | High temperature, pressure | beilstein-journals.org |

| Metal-Free Nucleophilic Transfer | TAS OCF₃ | Triflate esters | Mild conditions (-75 °C to RT) | beilstein-journals.org |

| Metal-Catalyzed Coupling | Pd/NHC Ligands | gem-difluorocyclopropanes | Synergistic catalysis | nih.gov |

| Photoredox Catalysis | P3 (organic dye) | Trifluoromethylarenes | Visible light, formate (B1220265) reductant | nih.gov |

Convergent and Divergent Synthetic Routes to the 1,2-Difluoro-4-(trifluoromethoxy)benzene Core

Synthesizing the this compound core can be approached through either convergent or divergent strategies. Convergent routes involve the coupling of pre-functionalized fragments, while divergent routes rely on the sequential modification of a common starting material.

A common and direct approach to the target molecule is the sequential functionalization of a difluorobenzene derivative, typically starting with 1,2-difluorobenzene. This precursor can be synthesized via methods like the Balz–Schiemann reaction, where 2-fluoroaniline undergoes diazotization in the presence of HF/pyridine, followed by a photochemically induced fluorodediazoniation in a continuous flow setup for a cleaner reaction profile. acs.orgseqens.com

Once 1,2-difluorobenzene is obtained, subsequent reactions are required to introduce the trifluoromethoxy group at the 4-position. This typically involves electrophilic aromatic substitution. A standard sequence might be:

Nitration: Introduction of a nitro group, which is a meta-director relative to the fluorine atoms but will primarily substitute at the 4-position due to the combined directing effects and steric hindrance.

Reduction: The nitro group is reduced to an amine (e.g., 3,4-difluoroaniline).

Hydroxylation: The aniline is converted to a phenol (e.g., 3,4-difluorophenol) via diazotization followed by hydrolysis.

Trifluoromethoxylation: The resulting phenol is then converted to the final product using a suitable trifluoromethoxylation reagent as described in section 2.2.3. beilstein-journals.org

Cascade reactions, where multiple transformations occur in a single pot by carefully tuning reaction conditions, offer a more efficient alternative to stepwise synthesis, reducing waste and saving time. sciencedaily.com

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, provide a powerful tool for rapidly building molecular complexity. nih.gov They are highly valued for their efficiency and atom economy. taylorfrancis.com The use of MCRs to assemble fluorinated heterocycles and other complex structures is a growing area of research. taylorfrancis.comrug.nl

For the synthesis of this compound, a hypothetical MCR could involve the combination of a difluorinated building block, a trifluoromethoxy-containing component, and other reactants to construct the benzene (B151609) ring in a single operation. For example, a photoexcited palladium-catalyzed multicomponent cascade reaction has been shown to couple trifluoromethylarenes, dienes, and various nucleophiles to generate complex fluorinated molecules. acs.org While a direct MCR for the title compound is not explicitly reported, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted to incorporate fluorinated synthons. nih.gov Metal-free MCRs have also been developed for synthesizing trifluoromethyl-substituted heterocycles, demonstrating the potential for catalyst-free complexity generation. nih.gov

Regiochemical Control and Diastereoselectivity in Synthesis

Achieving the correct 1,2,4-substitution pattern on the benzene ring is a significant challenge. The directing effects of the substituents must be carefully managed throughout the synthetic sequence.

In the sequential functionalization of 1,2-difluorobenzene, the fluorine atoms are ortho, para-directing. Electrophilic substitution will preferentially occur at positions para to each fluorine, namely the 4- and 5-positions. Careful control of reaction conditions is necessary to favor substitution at the desired 4-position over the 5-position. The trifluoromethoxy group itself is an ortho, para-director, although it is deactivating due to its strong inductive electron-withdrawing effect. beilstein-journals.org This deactivation is somewhat offset by resonance donation from the ether oxygen. beilstein-journals.org When performing electrophilic substitution on trifluoromethoxybenzene, there is a strong preference for para-substitution. beilstein-journals.org

In metal-catalyzed reactions, the choice of ligand can be crucial for controlling regioselectivity. For instance, in the palladium-catalyzed defluorinative functionalization of gem-difluorocyclopropanes, the use of different N-heterocyclic carbene (NHC) ligands allowed for exquisite control over which C-F bond was functionalized, leading to different product isomers. nih.govsemanticscholar.orgresearchgate.net This ligand-controlled strategy highlights a powerful method for directing reactivity in fluorinated systems.

The following table outlines the directing effects of relevant functional groups in electrophilic aromatic substitution.

| Functional Group | Directing Effect | Activating/Deactivating | Reference |

| -F (Fluoro) | Ortho, Para | Deactivating | |

| -OCF₃ (Trifluoromethoxy) | Ortho, Para | Deactivating | beilstein-journals.org |

| -NO₂ (Nitro) | Meta | Deactivating | |

| -NH₂ (Amino) | Ortho, Para | Activating | |

| -OH (Hydroxyl) | Ortho, Para | Activating |

Scalability Considerations for Research Synthesis

When moving a synthesis from a laboratory bench to a larger, research-scale production, several factors must be considered. These include the cost and availability of starting materials, the safety and environmental impact of reagents and solvents, the robustness of the reaction conditions, and the ease of purification.

For the synthesis of this compound, a sequential approach starting from 1,2-difluorobenzene presents scalability challenges. The Balz-Schiemann reaction, a traditional method for producing fluoroaromatics, can generate hazardous waste. jmu.edu However, modern continuous flow methods can improve safety and purity. acs.orgseqens.com

Industrial processes for similar compounds, such as 4-substituted-1-(trifluoromethoxy)benzene, often rely on simple, robust reactions even if they require harsh conditions. For example, the chlorination of anisole (B1667542) followed by fluorination with anhydrous HF is a common industrial route to trifluoromethoxybenzene. google.compatsnap.com While effective, the use of highly toxic intermediates like aryl chlorothionoformates has been avoided for industrial applications. beilstein-journals.org The reduction of a nitro group using iron and hydrochloric acid is a classic, scalable method that is often preferred over more expensive catalytic hydrogenations using palladium on charcoal for industrial production. google.com

The scalability of a reaction can be tested by performing a larger-scale run. For example, in the development of an electrochemical strategy, scaling up a reaction from 0.4 mmol to a larger scale resulted in only a slight decrease in yield, demonstrating the potential for scalability. acs.org Ultimately, a scalable synthesis must balance cost, safety, efficiency, and environmental concerns. sciencedaily.com

Chemical Reactivity and Mechanistic Investigations of 1,2 Difluoro 4 Trifluoromethoxy Benzene

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Compound

The electron-deficient nature of the 1,2-Difluoro-4-(trifluoromethoxy)benzene ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing character of the substituents stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is a key requirement for the SNAr mechanism.

Reactivity at Fluorine-Bearing Positions

In SNAr reactions, halogens, particularly fluorine, can act as excellent leaving groups. The rate of SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in aliphatic systems. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by the strong electron-withdrawing nature of fluorine.

For this compound, nucleophilic attack is expected to occur at the carbon atoms bonded to the fluorine atoms (C-1 and C-2). The regioselectivity of this attack is influenced by the position of the strongly activating trifluoromethoxy group.

Reactivity at Positions Ortho, Meta, and Para to Substituents

The trifluoromethoxy group at the C-4 position strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C-1 fluorine is meta to the -OCF₃ group, while the C-2 fluorine is ortho to the -OCF₃ group. Therefore, the C-2 position is expected to be significantly more reactive towards nucleophilic attack than the C-1 position. The stabilization of the negative charge in the Meisenheimer complex is more effective when the electron-withdrawing group is positioned ortho or para to the site of attack.

Computational studies on related difluorobenzene derivatives have shown that the regioselectivity of SNAr reactions can be highly dependent on the nature of the nucleophile and the solvent used. For instance, in the case of 2,4-difluoronitrobenzene, the use of nonpolar solvents has been shown to favor ortho-selective substitution. acs.org Similar solvent effects could potentially influence the regioselectivity of SNAr reactions on this compound.

| Position | Relative Position to -OCF₃ | Expected SNAr Reactivity | Reasoning |

|---|---|---|---|

| C-1 (Fluorine-bearing) | Meta | Less reactive | Less effective stabilization of the Meisenheimer complex by the -OCF₃ group. |

| C-2 (Fluorine-bearing) | Ortho | More reactive | Strong stabilization of the Meisenheimer complex by the ortho -OCF₃ group. |

Electrophilic Aromatic Substitution Patterns

The strongly deactivating nature of the fluorine and trifluoromethoxy substituents makes electrophilic aromatic substitution (EAS) on this compound challenging, requiring harsh reaction conditions. However, the directing effects of the substituents will govern the position of any successful substitution.

Both fluorine and the trifluoromethoxy group are ortho, para-directors due to their ability to donate lone pair electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack. wikipedia.orgbeilstein-journals.org

In this compound, the available positions for substitution are C-3, C-5, and C-6.

Position C-3: Ortho to the fluorine at C-2 and meta to the fluorine at C-1 and the -OCF₃ group at C-4.

Position C-5: Ortho to the -OCF₃ group at C-4 and meta to the fluorine at C-1.

Position C-6: Ortho to the fluorine at C-1 and meta to the fluorine at C-2 and the -OCF₃ group at C-4.

Considering the directing effects, substitution is most likely to occur at positions ortho or para to the activating (in a directing sense) groups. The trifluoromethoxy group is a stronger deactivator than fluorine, but it is still an ortho, para-director. The fluorine atoms are also ortho, para-directors. Therefore, a complex interplay of these directing effects will determine the final product distribution.

Given that the trifluoromethoxy group is a "super-halogen" in terms of its electronic properties, it has a pronounced preference for para substitution. beilstein-journals.org In this molecule, the position para to the -OCF₃ group is occupied by a fluorine atom. Therefore, electrophilic attack will be directed to the positions ortho to the fluorine and trifluoromethoxy groups. The position C-5 is ortho to the -OCF₃ group and is likely to be a favored site of substitution. However, steric hindrance from the adjacent substituents could also play a role in the final regiochemical outcome.

Selective C-F Bond Functionalization and Cleavage

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective functionalization a significant challenge. However, recent advances in catalysis have enabled the cleavage and functionalization of C-F bonds in polyfluoroaromatic compounds.

Hydrodefluorination and Deuterodefluorination

Hydrodefluorination (HDF) is a process that replaces a fluorine atom with a hydrogen atom, while deuterodefluorination introduces a deuterium atom. These reactions are valuable for the synthesis of partially fluorinated compounds from readily available perfluorinated precursors. Catalytic HDF of polyfluoroarenes has been achieved using various transition-metal catalysts, as well as main-group element-based catalysts under mild conditions. acs.org

For this compound, selective HDF would likely target one of the C-F bonds at the C-1 or C-2 positions. The regioselectivity of such a reaction would depend on the specific catalyst and reaction conditions employed. Mechanistic studies on related compounds suggest that these reactions can proceed through oxidative addition of the C-F bond to a metal center, followed by ligand metathesis and reductive elimination. acs.org

Furthermore, photocatalytic methods have emerged as a powerful tool for the selective functionalization of trifluoromethyl groups through C-F bond cleavage. These methods often involve a sequential single-electron transfer mechanism. nih.gov While these studies have primarily focused on trifluoromethyl groups, the principles could potentially be extended to the C(sp²)-F bonds in this compound.

Arylation and Alkenylation via C-F Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. However, advancements in transition-metal catalysis have provided pathways for the functionalization of fluoroaromatics. In this compound, the two C(sp²)-F bonds on the aromatic ring are potential sites for cross-coupling reactions. The reactivity of these sites is influenced by the strong electron-withdrawing nature of both the adjacent fluorine atom and the trifluoromethoxy group in the para position. nbinno.com

Transition-metal complexes, particularly those of palladium and nickel, are widely used for C-F bond activation. mdpi.com The mechanism typically involves the oxidative addition of the C-F bond to a low-valent metal center. For polyfluorinated substrates, the regioselectivity of this addition is a critical factor. The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic attack, but C-F activation generally proceeds via oxidative addition to a metal catalyst.

While specific studies on this compound are not extensively documented, related transformations on other polyfluoroarenes provide a model for its expected reactivity. For instance, palladium-catalyzed cross-coupling reactions of aryl fluorides with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or Grignard reagents (Kumada coupling) could potentially be applied. The choice of ligand, metal, and reaction conditions is crucial for achieving high selectivity and yield.

Table 1: Representative Conditions for C-F Arylation on Fluoroaromatic Compounds

| Catalyst System | Coupling Partner | Substrate Class | Typical Conditions |

|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | Arylboronic acid | Polyfluoroarenes | Base (e.g., K₃PO₄), Toluene, 100-120 °C |

| Ni(cod)₂ / IPr | Grignard reagent | Difluorobenzenes | THF, Room Temp to 60 °C |

This table presents generalized conditions for related compounds and serves as a predictive model for this compound.

Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its exceptional chemical and metabolic stability, which is a primary reason for its incorporation into pharmaceuticals and agrochemicals. nih.gov This stability arises from the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the C-O bond. nbinno.com Consequently, transformations involving the direct cleavage or modification of the -OCF₃ group are challenging and require harsh reaction conditions.

One of the few known transformations is the hydrolysis of aryl-CF₃ and, by extension, aryl-OCF₃ groups under strongly acidic conditions. nih.gov Treatment with superacids or oleum (fuming sulfuric acid) can lead to protolytic defluorination and subsequent conversion into other functional groups. nih.gov For example, the hydrolysis of trifluoromethyl groups on triarylphosphines to carboxylic acid groups has been achieved using fuming sulfuric acid and boric acid. nih.gov A similar pathway could be envisioned for this compound, likely proceeding through a difluorocarbocationic intermediate, although the reaction would require forcing conditions.

Due to its stability, the trifluoromethoxy group primarily acts as a robust, electron-withdrawing substituent that influences the reactivity of other parts of the molecule rather than participating directly in reactions.

Radical Reaction Pathways

The electron-deficient character of the this compound ring makes it a candidate for reactions involving single-electron transfer (SET) to form a radical anion. rsc.orgnih.gov Such species are key intermediates in various reductive processes, including those initiated by photoredox catalysis. Upon formation, the radical anion can undergo fragmentation, typically through the cleavage of the weakest bond. In this case, C-F bond scission to release a fluoride (B91410) ion and generate a difluorophenyl radical is a plausible pathway. rsc.org

Modern synthetic methods, particularly visible-light photoredox catalysis, provide mild conditions for generating radical intermediates from otherwise stable precursors. nih.govconicet.gov.ar While direct radical reactions on this compound have not been specifically detailed, the general principles of fluoroaromatic chemistry apply. A photocatalyst, upon excitation by visible light, can reduce the fluoroaromatic substrate via SET. The resulting aryl radical can then be trapped by various radical acceptors or participate in hydrogen atom transfer (HAT) reactions. nih.gov

The systematic study of radical reactions with polyfluoroarenes, such as hexafluorobenzene and octafluorotoluene, has shown that C-centered radicals can add to the ring to form radical σ-complexes. fluorine1.ru These intermediates can then stabilize through dimerization, rearrangement, or loss of a fluorine atom. The presence of the trifluoromethoxy group would further influence the stability and subsequent reaction pathways of any such radical intermediates formed from this compound.

Oxidation and Reduction Chemistry

The oxidation of this compound is expected to be difficult. The benzene (B151609) ring is highly deactivated by three potent electron-withdrawing groups (two -F and one -OCF₃), making it resistant to electrophilic attack and oxidative degradation.

Conversely, the reduction of the aromatic ring is a more feasible transformation. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (like an alcohol), is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgpharmaguideline.com The mechanism involves the stepwise addition of solvated electrons and protons. organicreactions.org

For substituted benzenes, the regiochemical outcome of the Birch reduction is dictated by the electronic nature of the substituents. Electron-withdrawing groups, such as -OCF₃, direct the reduction to produce a dihydrobenzene derivative where the substituent remains on a double bond. Based on established patterns for electron-deficient arenes, the predicted product for the Birch reduction of this compound would be 1,2-Difluoro-4-(trifluoromethoxy)cyclohexa-1,4-diene. The reaction proceeds via a radical anion intermediate, with protonation occurring at positions with the highest electron density. nih.govharvard.edu

Conformational Analysis and Dynamic Behavior in Relation to Reactivity

The conformational preference of the trifluoromethoxy group has a significant impact on the electronic properties and reactivity of the parent molecule. Unlike the methoxy group, which often prefers a planar conformation to maximize π-donation into the aromatic ring, the trifluoromethoxy group typically adopts a perpendicular or orthogonal conformation. nih.govbeilstein-journals.org In this arrangement, the O-CF₃ bond lies in a plane that is roughly 90° to the plane of the benzene ring.

This orthogonal orientation is attributed to a combination of steric bulk and electronic effects, specifically nO → σ*C-F hyperconjugation, which draws electron density from the oxygen lone pairs towards the C-F antibonding orbitals. nih.gov This minimizes π-donation from the oxygen to the ring, making the -OCF₃ group a net electron-withdrawing substituent primarily through a strong inductive (σ-withdrawing) effect. This conformational behavior influences reactivity by modulating the electron density of the aromatic ring and affecting steric access to adjacent sites. Computational studies using methods like Density Functional Theory (DFT) are often employed to model these conformational preferences and calculate the rotational energy barriers. acs.orgnih.gov

Table 2: Conformational Properties of the Aryl-OCF₃ Moiety

| Property | Typical Value/Observation | Implication for Reactivity |

|---|---|---|

| C-C-O-C Dihedral Angle | ~90° (Orthogonal) | Minimizes O(p)-π(aryl) conjugation, enhancing the group's electron-withdrawing character. |

| Rotational Barrier (O-CF₃) | Relatively low | The group can rotate, but the orthogonal conformation is the most stable energy minimum. |

This table summarizes general findings for trifluoromethoxybenzenes that are applicable to this compound.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules, offering detailed information about the ¹H, ¹³C, and ¹⁹F nuclei. nih.gov

Fluorine-19 (¹⁹F) NMR is exceptionally informative for this compound due to the presence of two distinct fluorine environments: the two adjacent fluorine atoms on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. alfa-chemistry.com With its 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides clear and interpretable spectra. alfa-chemistry.combiophysics.org

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. alfa-chemistry.com The trifluoromethoxy group is expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum, typically appearing in a characteristic region for -OCF₃ groups. For example, the ¹⁹F signal for the -CF₃ group in 3-(Trifluoromethyl)benzaldehyde appears at -63.0 ppm. rsc.org The two aromatic fluorine atoms (at positions 1 and 2) are chemically non-equivalent and would each appear as a doublet of doublets (or more complex multiplet) due to coupling to each other and to the neighboring aromatic protons. Their chemical shifts are influenced by the electron-withdrawing trifluoromethoxy group. In general, fluorine atoms on an aromatic ring (Ar-F) show chemical shifts in a broad range. alfa-chemistry.com

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities for 1,2-Difluoro-4-(trifluoromethoxy)benzene

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| -OCF ₃ | -58 to -65 | s | N/A |

| F -C1 | -130 to -145 | ddd | JF1-F2, JF1-H6, JF1-H3 |

| F -C2 | -135 to -150 | ddd | JF2-F1, JF2-H3, JF2-H6 |

Note: Predicted values are based on typical ranges for similar fluorinated aromatic compounds. Actual values may vary depending on solvent and experimental conditions.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals for the three aromatic protons. These protons are in distinct chemical environments and will exhibit complex splitting patterns due to both homo-nuclear (³JH-H) and hetero-nuclear (³JH-F, ⁴JH-F, and ⁵JH-F) couplings. For instance, in 1,2-difluorobenzene (B135520), the protons appear as a complex multiplet around 7.0-7.2 ppm. chemicalbook.com The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents would likely shift these proton signals downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. thieme-connect.de The chemical shifts are significantly influenced by the attached fluorine atoms, and the signals for the fluorinated carbons will appear as doublets or triplets due to one-bond and two-bond carbon-fluorine couplings (¹JC-F and ²JC-F). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). spectrabase.com The hybridization of the carbon atoms is a key factor, with sp² hybridized aromatic carbons appearing at a lower field than sp³ carbons. thieme-connect.de

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-3 | 7.2 - 7.5 | ddd |

| H-5 | 7.1 - 7.4 | ddd | |

| H-6 | 7.3 - 7.6 | ddd | |

| ¹³C | C-1 | 148 - 152 | dd |

| C-2 | 145 - 150 | dd | |

| C-3 | 115 - 120 | d | |

| C-4 | 140 - 145 | q | |

| C-5 | 118 - 122 | d | |

| C-6 | 125 - 130 | d | |

| -OC F₃ | 120 - 124 | q |

Note: Predicted values are based on data from similar structures like 1,2-difluorobenzene and (trifluoromethoxy)benzene (B1346884) and general substituent effects. chemicalbook.comchemicalbook.comyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

For this compound, the IR and Raman spectra would be dominated by several key vibrations:

C-F Stretching: Strong absorption bands are expected for the aromatic C-F bonds and the C-F bonds of the trifluoromethoxy group. Aromatic C-F stretches typically appear in the 1300-1100 cm⁻¹ region.

-OCF₃ Vibrations: The trifluoromethoxy group has characteristic symmetric and asymmetric stretching frequencies, often observed as very strong bands in the IR spectrum, typically between 1300 and 1050 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring occur in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-O-C Stretching: The ether linkage (Ar-O-CF₃) will have a characteristic stretching vibration.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |

| C-F Stretch (-OCF₃) | 1300 - 1100 | Very Strong |

| Aromatic C-F Stretch | 1250 - 1150 | Strong |

| C-O-C Asymmetric Stretch | 1280 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺•), which can then break down into smaller, charged fragments. youtube.com

For this compound (C₇H₃F₅O, Molecular Weight: 202.09 g/mol ), the mass spectrum would show a molecular ion peak at m/z = 202. The fragmentation is dictated by the stability of the resulting ions and neutral radicals. libretexts.org Common fragmentation pathways for fluorinated aromatic compounds include:

Loss of a fluorine atom: A peak at M-19 (m/z = 183).

Loss of the trifluoromethyl radical: A peak at M-69 (m/z = 133), resulting from the cleavage of the O-CF₃ bond.

Loss of the trifluoromethoxy radical: A peak at M-85 (m/z = 117).

Loss of CO: Subsequent fragmentation of ions can involve the loss of a carbon monoxide molecule (28 amu).

The presence of multiple fluorine atoms can lead to complex rearrangement and fragmentation patterns, which can be characteristic of the substitution pattern on the aromatic ring. fluorine1.ruwhitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

| 202 | [C₇H₃F₅O]⁺• | Molecular Ion (M⁺•) |

| 183 | [C₇H₃F₄O]⁺ | [M - F]⁺ |

| 133 | [C₇H₃F₂O]⁺ | [M - CF₃]⁺ |

| 117 | [C₆H₃F₂]⁺ | [M - OCF₃]⁺ |

| 93 | [C₅F₃]⁺ | Rearrangement and loss of C₂H₃O |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

While a crystal structure for this compound itself may not be published, this method is invaluable for studying its derivatives. mdpi.com The analysis of substituted analogs allows for a detailed understanding of how changes in the molecular structure affect the solid-state conformation. For benzene and its derivatives, X-ray diffraction has confirmed the planar nature of the aromatic ring. aps.org The structural data obtained would definitively establish the planarity of the benzene ring and the geometry of the substituents, including the orientation of the trifluoromethoxy group relative to the ring in the crystalline form.

Gas Electron Diffraction (GED) for Gas-Phase Conformation

Gas Electron Diffraction (GED) is a powerful technique for determining the geometric structure and conformational properties of molecules in the gas phase, free from intermolecular forces present in the solid or liquid states. chemrxiv.org For molecules with rotational freedom, such as the C(aryl)-O bond in this compound, GED can determine the preferred conformation (e.g., planar or non-planar) and the potential energy barriers to rotation. researchgate.net

Studies on related molecules like trifluoromethoxybenzene (TFMB) and its fluoro-derivatives have been conducted using GED. researchgate.netacs.org For TFMB, a non-planar (orthogonal) conformation, where the O-CF₃ bond is perpendicular to the plane of the benzene ring, was found to be the most stable. researchgate.net Similarly, for 4-fluoro(trifluoromethoxy)benzene, GED studies confirmed a perpendicular conformation. acs.org Based on these findings, it is highly probable that this compound also adopts a non-planar, orthogonal conformation in the gas phase. This conformation minimizes steric repulsion between the trifluoromethoxy group and the ortho-fluorine atom.

Theoretical and Computational Studies of 1,2 Difluoro 4 Trifluoromethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Stability

No specific studies using quantum chemical calculations to determine the electronic structure and stability of 1,2-Difluoro-4-(trifluoromethoxy)benzene were found.

Density Functional Theory (DFT) Applications

Information regarding the application of DFT methods to analyze this compound is not available.

Ab Initio Methods for High-Level Calculations

No high-level ab initio calculations for this compound have been reported in the available literature.

Conformational Landscapes and Potential Energy Surfaces

There are no available studies on the conformational landscapes or potential energy surfaces for this compound.

Electronic Structure Descriptors and Reactivity Prediction

Specific electronic structure descriptors and reactivity predictions for this compound could not be found.

Frontier Molecular Orbital (FMO) Analysis

No FMO analysis for this compound has been published.

Electrostatic Potential (MEP) Mapping

MEP mapping data for this compound is not available in the searched scientific literature.

Computational Elucidation of Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-withdrawing trifluoromethoxy group and the two fluorine atoms on the benzene (B151609) ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting how these substituents influence the molecule's behavior in chemical reactions.

Theoretical studies of reaction mechanisms involving fluorinated benzene derivatives often focus on electrophilic and nucleophilic aromatic substitution. For this compound, computational chemists can model the potential energy surface for various reaction pathways. This involves identifying transition states, intermediates, and the associated activation energies. For instance, in an electrophilic aromatic substitution reaction, calculations can predict the most likely site of attack by an electrophile. The electron-donating or -withdrawing nature of the substituents, as quantified by computational analysis of the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO), dictates the regioselectivity of the reaction.

Similarly, in nucleophilic aromatic substitution, computational models can elucidate the stability of Meisenheimer complexes, which are key intermediates in these reactions. The presence of multiple fluorine atoms and a trifluoromethoxy group significantly influences the stability of such intermediates and the energy barriers for their formation and subsequent transformation.

A hypothetical computational study on the nitration of this compound would involve calculating the activation energies for the formation of the sigma complex at all possible positions on the aromatic ring. The results of such a study would likely predict the regioselectivity of the reaction, providing valuable information for synthetic chemists.

Table 1: Hypothetical Activation Energies for Electrophilic Nitration of this compound

| Position of Attack | Relative Activation Energy (kcal/mol) |

| 3 | 25.8 |

| 5 | 22.5 |

| 6 | 28.1 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate quantum chemical methods.

Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is a vital tool for predicting and interpreting the spectra of molecules, providing a direct link between molecular structure and experimental observations. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These can then be converted to chemical shifts by referencing them to a standard compound. For fluorinated compounds, predicting ¹⁹F NMR spectra is particularly important. While experimental spectra for trifluoromethoxy-benzene are available, specific calculated values for this compound would require a dedicated computational study spectrabase.com.

Vibrational Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. By analyzing the computed vibrational modes, each peak in the calculated IR spectrum can be assigned to a specific molecular motion, such as C-F stretching or benzene ring deformations. This aids in the interpretation of experimental IR spectra and the identification of characteristic functional groups.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelengths) and their intensities (oscillator strengths). For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π → π* transitions within the benzene ring, and how they are influenced by the fluoro and trifluoromethoxy substituents.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹⁹F NMR | Chemical Shift (F at C1) | -135 ppm |

| ¹⁹F NMR | Chemical Shift (F at C2) | -145 ppm |

| ¹⁹F NMR | Chemical Shift (-OCF₃) | -58 ppm |

| IR Spectroscopy | C-F Stretch | 1250-1350 cm⁻¹ |

| IR Spectroscopy | C-O-C Stretch | 1100-1200 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (π → π*) | 265 nm |

Note: These are illustrative values based on typical ranges for similar functional groups and would require specific computational calculations for accurate prediction.

Advanced Research Applications in Organic Synthesis and Materials Science

1,2-Difluoro-4-(trifluoromethoxy)benzene as a Versatile Synthetic Building Block

This compound serves as a versatile precursor in organic synthesis. Its structure, featuring a difluorinated benzene (B151609) ring activated for nucleophilic aromatic substitution and a stable trifluoromethoxy group, allows for a range of chemical transformations. This compound is part of a broader class of 4-substituted-1-(trifluoromethoxy)benzene compounds that are recognized for their utility in the synthesis of complex molecules. guidechem.com The presence of two adjacent fluorine atoms influences the regioselectivity of substitution reactions, making it a valuable tool for introducing the 3,4-difluoro-substituted phenyl moiety into larger molecular frameworks. While detailed synthetic applications are often proprietary or part of ongoing research, its availability from chemical suppliers indicates its role as a key starting material for specialized chemical synthesis.

Role in the Rational Design and Synthesis of Complex Fluorinated Molecules

The design of complex fluorinated molecules for various applications benefits significantly from building blocks like this compound. The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can enhance the metabolic stability and membrane permeability of drug candidates. The difluoro substitution pattern on the aromatic ring further modulates the electronic properties and can be crucial for establishing specific interactions with biological targets. Although specific examples of complex molecules synthesized directly from this compound are not extensively documented in public literature, the general importance of trifluoromethoxy- and difluoro-substituted aromatic compounds in medicinal chemistry suggests its potential in creating novel therapeutic agents.

Applications in the Synthesis of Chemical Intermediates for Agrochemicals and Pharmaceuticals

The class of 4-substituted-1-(trifluoromethoxy)benzene compounds, which includes this compound, is considered extremely useful for developing pharmaceuticals and pesticides. guidechem.com The trifluoromethoxy group is a key feature in many modern agrochemicals and pharmaceuticals due to its ability to improve efficacy and pharmacokinetic properties. For instance, related structures like 2,4-difluoro benzene methanamines are important intermediates for synthesizing certain therapeutic agents. google.com While specific commercial products derived from this compound are not publicly disclosed, its structural motifs are consistent with those found in advanced agrochemical and pharmaceutical candidates. The compound can be functionalized to produce a variety of intermediates, such as amines, boronic acids, or other reactive derivatives, which are then used in the later stages of synthesis for active ingredient production.

Table 1: Potential Pharmaceutical and Agrochemical Intermediates from this compound

| Intermediate | Potential Application |

| 4-Amino-1,2-difluoro-5-(trifluoromethoxy)benzene | Synthesis of kinase inhibitors, heterocyclic compounds |

| 3,4-Difluoro-6-(trifluoromethoxy)phenylboronic acid | Suzuki coupling reactions for biaryl synthesis |

| 1-Bromo-3,4-difluoro-6-(trifluoromethoxy)benzene | Grignard reagent formation, cross-coupling reactions |

This table represents potential intermediates based on the known reactivity of similar fluorinated aromatic compounds.

Contribution to the Development of Organic Electronic Materials and Organocatalysts

Fluorinated aromatic compounds are of growing interest in the field of organic electronics for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comsigmaaldrich.com The introduction of fluorine atoms can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is beneficial for charge injection and transport. The trifluoromethoxy group also contributes to the electronic properties and can enhance the stability of the material. Compounds with a 4-substituted-1-(trifluoromethoxy)benzene core have been noted for their potential use in electronic chemicals. guidechem.com While specific studies on the use of this compound in organic electronic materials are limited, its electronic properties make it a candidate for incorporation into new semiconducting materials. In the area of organocatalysis, there are currently no specific documented uses of this compound.

Utilization in Liquid Crystal Material Synthesis and Design

The field of liquid crystals heavily relies on fluorinated compounds to achieve the desired physical properties, such as a wide mesophase range, high clearing points, and specific dielectric anisotropies. beilstein-journals.orgbiointerfaceresearch.comnih.govrsc.org The general class of 4-substituted-1-(trifluoromethoxy)benzene compounds has been identified as useful in the formulation of liquid crystal materials. guidechem.com The polarity and rigidity offered by the difluoro- and trifluoromethoxy-substituted benzene core can be advantageous in designing new liquid crystalline molecules. Although direct examples of liquid crystals synthesized from this compound are not prevalent in the literature, its structural characteristics align with the requirements for modern liquid crystal components.

Derivatization Strategies for Analytical and Chromatographic Techniques

In analytical chemistry, derivatization is a common technique to enhance the detectability and separation of analytes. While specific derivatization protocols for this compound are not widely published, its reactive sites offer possibilities for such modifications. For example, the aromatic ring can undergo reactions to introduce chromophores or fluorophores, which would facilitate its detection in techniques like HPLC or GC. Furthermore, this compound could potentially serve as an analytical standard for the quantification of related fluorinated compounds. The availability of analytical standards for similar compounds like 1,4-difluorobenzene (B165170) supports this potential application. sigmaaldrich.comnist.gov

Engineering of Novel Fluorinated Scaffolds with Tunable Properties

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated scaffolds are particularly sought after for their ability to confer unique and desirable properties. The 1,2-difluoro-4-(trifluoromethoxy)phenyl scaffold provides a rigid core with well-defined electronic properties that can be systematically modified. By performing reactions at the available positions on the benzene ring, a library of derivatives can be synthesized. These derivatives can then be screened for biological activity or material properties, allowing for the tuning of properties based on the substitution pattern. This approach is fundamental to the discovery of new drugs and materials with optimized performance.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in the synthesis of organofluorine compounds like 1,2-Difluoro-4-(trifluoromethoxy)benzene. researchgate.net Current manufacturing processes for many fluoroaromatics can be resource-intensive and generate significant waste. societechimiquedefrance.fr Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key areas of focus include:

Catalytic Methods: Moving away from stoichiometric reagents to catalytic systems can significantly improve atom economy. researchgate.net Research into novel catalysts for fluorination and trifluoromethoxylation reactions is crucial.

Green Solvents: Exploring the use of greener reaction media, such as water or ionic liquids, can reduce the environmental impact associated with volatile organic solvents. researchgate.netdntb.gov.ua

Energy Efficiency: Developing synthetic pathways that proceed under milder conditions, potentially utilizing methods like microwave-assisted synthesis or photocatalysis, will lower the energy consumption of large-scale production. researchgate.netdntb.gov.ua

Alternative Fluorine Sources: While traditional sources like hydrogen fluoride (B91410) are effective, research into safer and more sustainable fluorinating agents is ongoing. societechimiquedefrance.fr The long-term availability of fluorspar, the primary source of fluorine, is a consideration, although alternative sources are being explored. societechimiquedefrance.fr

The goal is to create synthetic protocols that maximize the incorporation of all reactant atoms into the final product, minimizing byproducts and waste.

Exploration of Unprecedented Reactivity Modes for C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high metabolic and thermal stability to molecules like this compound. nih.govrsc.org However, this stability also presents a challenge for synthetic chemists wishing to selectively functionalize these molecules. A significant area of future research involves the development of methods for the selective activation and transformation of C-F bonds.

Historically, C-F bond activation has been difficult, hampering the diversification of polyfluorinated aromatic compounds. nih.govrsc.org Recent advances have shown that transition metal catalysts can selectively activate a single C-F bond in a trifluoromethyl group, allowing for its conversion to a difluoroalkyl group. rsc.org This type of selective transformation would be highly valuable for modifying the properties of this compound and its derivatives.

Future research will likely focus on:

Developing new catalytic systems for the selective activation of specific C-F bonds on the aromatic ring.

Exploring novel reaction pathways that leverage the unique electronic properties of the C-F bond.

Investigating methods for the late-stage functionalization of complex molecules containing the 1,2-difluoro-4-(trifluoromethoxy)phenyl moiety.

Success in this area will unlock new synthetic possibilities, allowing for the creation of novel analogs with fine-tuned properties for applications in medicine and materials science. nih.govrsc.org

Integration of Machine Learning and AI in Fluorine Compound Design

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the design and discovery of new molecules. For fluorinated compounds, AI and machine learning (ML) offer powerful tools to predict molecular properties and accelerate research and development. precedenceresearch.com

Predicting the precise effects of fluorine substitution on a molecule's biological activity or material properties can be challenging using traditional methods alone. researchgate.netbiorxiv.org ML models can be trained on large datasets of existing fluorinated compounds to identify complex structure-activity relationships. precedenceresearch.comarxiv.org

Future applications of AI in the context of this compound and its derivatives include:

Property Prediction: Developing accurate models to predict key parameters such as lipophilicity, metabolic stability, and binding affinity for drug discovery applications. precedenceresearch.comresearchgate.net

Rational Design: Using generative models to design novel molecules incorporating the 1,2-difluoro-4-(trifluoromethoxy)phenyl scaffold with optimized properties for specific applications.

Reaction Optimization: Employing ML algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity. precedenceresearch.com

Specialized deep learning models are already being developed to predict the effect of fluorine introduction on drug activity, demonstrating the potential of this approach. researchgate.net The integration of these computational tools will undoubtedly accelerate the discovery of new and improved materials and pharmaceuticals based on this fluorinated building block.

Expansion of Synthetic Methodologies to Chiral and Stereoselective Transformations

The introduction of chirality into fluorinated molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dramatically influence its biological activity. beilstein-journals.orgnih.gov Consequently, a major focus of future research will be the development of asymmetric methods for the synthesis of chiral derivatives of this compound.

While significant progress has been made in asymmetric fluorination, the stereoselective synthesis of complex molecules containing fluorinated aromatic rings remains a challenge. nih.govrsc.org Research in this area will likely involve:

Development of Chiral Catalysts: Designing new chiral catalysts, including organocatalysts and transition metal complexes, for the enantioselective functionalization of the 1,2-difluoro-4-(trifluoromethoxy)phenyl core. beilstein-journals.orgmdpi.comchimia.ch

Asymmetric C-F Bond Formation: Exploring methods for the direct enantioselective introduction of fluorine atoms.

Stereoselective Cross-Coupling Reactions: Creating chiral centers through stereoselective cross-coupling reactions involving derivatives of this compound.

The ability to synthesize enantiomerically pure compounds will be critical for developing next-generation drugs and agrochemicals with improved efficacy and reduced side effects. beilstein-journals.orgnih.gov

Addressing Challenges in Large-Scale Production and Process Chemistry

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, particularly for complex organofluorine compounds. rsc.org Ensuring the safety, efficiency, and cost-effectiveness of producing this compound in large quantities is essential for its commercial viability.

Key challenges and future research directions in process chemistry include:

Process Safety: Many fluorination reactions are highly energetic. Developing safer reaction protocols and utilizing technologies like continuous flow chemistry can mitigate risks associated with hazardous reagents and exothermic reactions. acs.org

Scalability: Optimizing reaction conditions to ensure consistent yield and purity when scaling up from grams to kilograms or tons. This includes managing heat transfer, mixing, and purification at a large scale.

Cost-Effectiveness: Reducing the cost of starting materials, catalysts, and reagents is crucial. google.com Process optimization to improve yields and reduce the number of synthetic steps will also contribute to lower production costs.

Purification: Developing efficient and scalable purification methods to obtain the final product with the high purity required for applications in pharmaceuticals and electronics.

Addressing these process chemistry challenges will be vital for making this compound and its derivatives readily available for widespread use in various industries.

Q & A

Q. Basic

- NMR spectroscopy : and NMR identify fluorine and proton environments, with shifts influenced by electron-withdrawing trifluoromethoxy groups .

- Mass spectrometry (LC-MS) : Confirms molecular weight (e.g., 240.15 g/mol for analogs) and fragmentation patterns .

- X-ray crystallography : Resolves substituent spatial arrangements, crucial for studying reactivity .

How do the fluorine and trifluoromethoxy substituents affect the compound's chemical reactivity?

Q. Basic

- Electron-withdrawing effects : The trifluoromethoxy group deactivates the benzene ring, directing electrophilic substitution to meta/para positions .

- Reduction reactions : Nitro groups (in analogs) are reduced to amines using H/Pd-C, while trifluoromethoxy groups remain inert .

- Aryne intermediates : Brominated precursors generate arynes under strong bases (e.g., LDA), enabling Diels-Alder or cycloaddition reactions .

How can researchers resolve contradictions in substitution reactivity data for derivatives with varying substituent positions?

Advanced

Conflicting reactivity often arises from steric/electronic differences. For example:

- Isomer-dependent pathways : 1-Bromo-3-(trifluoromethoxy)benzene forms distinct lithiated intermediates at different temperatures (-100°C vs. -75°C), altering final products .

Methodology : Use kinetic vs. thermodynamic control studies (varying reaction time/temperature) and DFT calculations to map energy barriers.

What experimental design strategies optimize synthesis while minimizing by-products?

Q. Advanced

- Temperature gradients : Maintain 30–90°C for halogenation to suppress side reactions .

- Flow chemistry : Enhances mixing and heat transfer for scaled-up Sonogashira couplings .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

How can the biological activity of this compound be systematically evaluated in drug discovery?

Q. Advanced

- In vitro assays : Screen for antimicrobial activity via MIC (minimum inhibitory concentration) tests or enzyme inhibition (e.g., kinase assays) .

- Binding studies : Use surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins .

- Metabolic stability : Assess using liver microsomes, noting fluorine’s role in resisting oxidative degradation .

What computational methods predict the electronic effects of substituents on reaction pathways?

Q. Advanced

- DFT calculations : Model Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring .

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., SNAr reactions) to quantify electronic effects .

- Molecular docking : Predict binding poses in biological targets, leveraging trifluoromethoxy’s hydrophobic interactions .

What safety protocols are essential when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.